Bis(3-aminopropyl)phenylphosphine
Overview
Description
“Bis(3-aminopropyl)phenylphosphine” is a chemical compound with the molecular formula C12H21N2P . It is also known by other names such as “3,3’-phenylphosphinediyl bis propan-1-amine”, “3-3-aminopropyl phenyl phosphanyl propan-1-amine”, and "bis 3-aminopropyl phenyl phosphane" .
Chemical Reactions Analysis
“Bis(3-aminopropyl)phenylphosphine” has been used in the synthesis of water-dispersible polyurethanes . It has also been involved in reactions with some d6 metal complexes of molybdenum (0), tungsten (0), and platinum .Physical And Chemical Properties Analysis
“Bis(3-aminopropyl)phenylphosphine” is a liquid with a density of 1.03 g/mL . It has a boiling point of 144°C at 1mmHg and 360.2±27.0 °C at 760 mmHg . The compound is air sensitive .Scientific Research Applications
Coordination Chemistry
Bis(3-aminopropyl)phenylphosphine has shown significant utility in coordination chemistry. It has been used in reactions with d6 metal complexes of molybdenum(0), tungsten(0), and platinum(IV). This compound forms tridentate NNP complexes with these metals, offering insights into coordination modes and molecular structures. Such studies are crucial in understanding the bonding and reaction mechanisms in coordination chemistry (Beckett, Cassidy, & Duffin, 1991).
Polymer Science
In polymer science, bis(3-aminopropyl)phenylphosphine has been employed in the synthesis of aromatic polyamides. These polymers, created from the reaction of bis(3-aminopropyl)phenylphosphine with aromatic dicarboxylic acids, exhibit high thermal stability and solubility in various organic solvents. These properties make them suitable for applications in high-performance materials and engineering (Yamashita, Kakimoto, & Imai, 1993).
Polyimides with Fluorine and Phosphine Oxide
The compound has also been explored in the synthesis and characterization of novel polyimides containing fluorine and phosphine oxide moieties. These materials exhibit high glass transition temperatures, good thermal stability, low birefringence, and good adhesive properties, making them suitable for specialized industrial applications (Jeong, Kim, & Yoon, 2001).
Catalysis
Bis(3-aminopropyl)phenylphosphine has been used to synthesize various nickel and iron complexes with N,P,N-type ligands. These complexes have shown potential as catalysts in the oligomerization of ethylene, a significant process in the polymer industry. The study of such complexes contributes to the development of more efficient and environmentally friendly catalysts (Kermagoret, Tomicki, & Braunstein, 2008).
Safety And Hazards
properties
IUPAC Name |
3-[3-aminopropyl(phenyl)phosphanyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHBMEXOPYWPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCN)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218021 | |
Record name | Bis(3-aminopropyl)phenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-aminopropyl)phenylphosphine | |
CAS RN |
6775-01-5 | |
Record name | Bis(3-aminopropyl)phenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(3-aminopropyl)phenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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